(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Tolstikov et al. (2014) demonstrated the synthesis of similar compounds, focusing on 4-Aryl-8-fluoro derivatives, and their stable ozonides through acid-catalyzed cyclocondensation and ozonolysis (Tolstikov et al., 2014). Lucchini et al. (1986) explored Lewis acid-catalyzed addition reactions to create substituted phenanthridines and cyclopenta[c]quinolines, demonstrating the versatility of these compounds in synthetic chemistry (Lucchini et al., 1986).
Neurotropic and Biological Activities
A series of derivatives of this compound have been synthesized and assessed for their neurotropic and biological activities. Krainova et al. (2009) synthesized substituted 5-dialkylaminoacetyl derivatives and studied their analgesic activity and effects on locomotion and exploratory activity (Krainova et al., 2009). Similarly, Papke et al. (2017) explored the use of specific derivatives as positive allosteric modulators and agonists of nicotinic acetylcholine receptors, indicating potential therapeutic applications (Papke et al., 2017).
Anticancer Properties
Research by Marcos et al. (2021) focused on the anti-breast cancer activity of novel compounds related to this chemical structure. They investigated the potential of these compounds to bind to specific receptors, enhancing their solubility and antiproliferative properties when used as part of drug delivery systems (Marcos et al., 2021).
Pharmacological Characterization
Gill et al. (2012) conducted an extensive pharmacological characterization of a series of allosteric modulators related to this compound. They focused on the minimal chemical structure changes and their significant impact on pharmacological properties, which is crucial for drug development (Gill et al., 2012).
properties
IUPAC Name |
(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20(24)25)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)(H,24,25)/t14-,15+,18?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOGFRZLFMBLBG-DYNVDGSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118685 | |
Record name | (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
CAS RN |
1013792-05-6 | |
Record name | (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013792-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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